![molecular formula C6H7BrN2 B2477931 4-Bromo-2,5-dimethylpyrimidine CAS No. 2169143-52-4](/img/structure/B2477931.png)
4-Bromo-2,5-dimethylpyrimidine
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Overview
Description
4-Bromo-2,5-dimethylpyrimidine is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.04 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Interactions
4-Bromo-2,5-dimethylpyrimidine is a versatile compound used in various chemical synthesis and interaction studies. One of its applications is in the design of cocrystals involving different carboxylic acids. These cocrystals exhibit distinct hydrogen bonding patterns and molecular arrangements, showcasing the compound's potential in creating diverse molecular structures (Rajam et al., 2018).
Biological Applications
In the realm of biological applications, derivatives of this compound have been investigated for their activity against specific biological targets. For instance, pyrazolo[3,4-d]pyrimidines, starting from an in-house library that includes a 4-bromo derivative, were studied for their efficacy against the Bcr-Abl T315I mutant. This research highlighted the significance of the bromine atom in the compound for interaction with specific biological targets (Radi et al., 2013).
Crystallography and Material Science
In crystallography and material science, this compound is used to study molecular structures and interactions. For example, its derivatives have been examined for their intermolecular interactions, crystal structure, and thermal analysis. Such studies are essential for understanding the material properties and potential applications of the compound (Barakat et al., 2017).
Metabolic Studies
Metabolic pathways of the compound have been studied to understand its transformation and potential effects in biological systems. For instance, its metabolism in rats was investigated, identifying various metabolites and suggesting multiple metabolic pathways (Kanamori et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many pyrimidine derivatives interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrimidine derivatives are known to play key roles in various biochemical processes, including nucleic acid synthesis and metabolism .
Pharmacokinetics
Like other pyrimidine derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Pyrimidine derivatives are known to have various effects at the molecular and cellular levels, including inhibition of enzyme activity, disruption of dna and rna synthesis, and modulation of signal transduction pathways .
properties
IUPAC Name |
4-bromo-2,5-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAFIRXPEOPWKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2169143-52-4 |
Source
|
Record name | 4-bromo-2,5-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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